

# Introduction: The Significance of the 2,4-Dimethylphenyl Cyclopropylamine Core

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## Compound of Interest

**Compound Name:** (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine

**Cat. No.:** B15326576

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The three-membered ring of cyclopropylamine is highly strained, with C-C-C bond angles compressed to  $60^\circ$ , a significant deviation from the ideal  $109.5^\circ$  for  $sp^3$  hybridized carbons.[3] [4] This inherent strain confers unique electronic properties and a rigid conformational posture, making it an invaluable building block for designing novel therapeutic agents.[3] Its derivatives are found in a wide array of pharmaceuticals, from antibiotics like Ciprofloxacin to enzyme inhibitors targeting pathologies in oncology and neuroscience.[1][5]

The introduction of a 2,4-dimethylphenyl substituent provides a powerful tool for modulating a molecule's properties. The two methyl groups introduce specific steric constraints that influence the molecule's preferred three-dimensional conformation, which is critical for receptor binding. Furthermore, these alkyl groups, along with the amino group, modulate the electronic environment of the aromatic ring, affecting properties such as lipophilicity and metabolic stability.[6] An exhaustive structural analysis is therefore not merely an academic exercise but a critical step in understanding the structure-activity relationship (SAR) and ensuring the identity and purity of a drug candidate.

## Conformational Landscape: Steric and Electronic Influences

The structural rigidity of the cyclopropane ring simplifies conformational analysis, as the primary degrees of freedom are the rotations around the C-N bond and the C-C bond connecting the cyclopropyl and phenyl rings.[4]

- **Steric Interactions:** The methyl group at the 2-position of the phenyl ring creates significant steric hindrance with the cyclopropyl moiety. This disfavors conformations where the two groups are eclipsed, leading to a significant energy barrier for rotation around the C-C bond. The preferred conformation will orient the cyclopropyl group away from the 2-methyl group to minimize van der Waals repulsion.
- **Electronic Effects:** The nitrogen atom's lone pair of electrons can interact with the  $\pi$ -system of the phenyl ring. The conformation that allows for optimal orbital overlap will be electronically favored, although this effect is often secondary to the powerful steric demands imposed by the ortho-methyl group.

Understanding these conformational preferences is crucial, as the molecule's bioactive conformation—the specific shape it adopts when binding to a biological target—is a key determinant of its efficacy.

## Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural characterization of 2,4-dimethylphenyl substituted cyclopropylamines.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.[7] For this class of compounds, a suite of 1D and 2D NMR experiments is required for full assignment.

The proton NMR spectrum provides the initial fingerprint of the molecule. Key expected signals include:

- **Cyclopropyl Protons:** These appear in the highly shielded (upfield) region of the spectrum, typically between 0.5 and 2.5 ppm. The geminal and vicinal coupling patterns can be complex but are characteristic of the three-membered ring.
- **Aromatic Protons:** The 2,4-disubstituted phenyl ring gives rise to three distinct aromatic signals, typically a singlet (H-3), a doublet (H-5), and a doublet (H-6), with chemical shifts between 6.8 and 7.5 ppm.
- **Methyl Protons:** Two sharp singlets corresponding to the methyl groups at the 2- and 4-positions of the phenyl ring, usually found between 2.0 and 2.5 ppm.
- **Amine (N-H) Protons:** A broad singlet whose chemical shift is highly dependent on solvent and concentration.

The carbon spectrum reveals the number of unique carbon environments:

- **Cyclopropyl Carbons:** The CH and CH<sub>2</sub> carbons of the cyclopropyl ring are found in the upfield region, typically < 40 ppm.
- **Methyl Carbons:** Signals for the two aryl methyl groups appear around 20 ppm.
- **Aromatic Carbons:** Six distinct signals are expected for the phenyl ring carbons, with chemical shifts ranging from 120 to 150 ppm.

These experiments are critical for definitive assignment.

- **COSY (Correlation Spectroscopy):** Reveals proton-proton coupling networks, allowing for the mapping of connections within the cyclopropyl and aromatic spin systems.
- **HSQC (Heteronuclear Single Quantum Coherence):** Correlates each proton signal with its directly attached carbon atom.
- **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the 2,4-dimethylphenyl group to the cyclopropylamine core.

Structural Fragment	Expected $^1\text{H}$ NMR Shift (ppm)	Expected $^{13}\text{C}$ NMR Shift (ppm)
Cyclopropyl $\text{CH}_2$	0.5 - 1.5	10 - 20
Cyclopropyl CH-N	2.0 - 2.5	30 - 40
Ar- $\text{CH}_3$	2.0 - 2.5	18 - 22
Aromatic C-H	6.8 - 7.5	125 - 135
Aromatic C-Substituted	N/A	130 - 150
Amine N-H	1.0 - 3.0 (variable)	N/A

Table 1: Predicted NMR Chemical Shift Ranges for 2,4-Dimethylphenyl Substituted Cyclopropylamines.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.[7] Electron Ionization (EI) is a common technique for this class of compounds.

- Molecular Ion ( $\text{M}^+$ ): The spectrum will show a clear molecular ion peak corresponding to the exact mass of the compound.
- Key Fragmentation Pathways:
  - $\alpha$ -Cleavage: The most characteristic fragmentation of amines involves the cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of a radical and the formation of a stable iminium ion. For cyclopropylamines, this can lead to ring-opening.
  - Benzylic Cleavage: Fragmentation at the bond between the cyclopropyl ring and the phenyl ring can occur.
  - Loss of Methyl Group: Loss of a methyl radical ( $\text{CH}_3$ ) from the aromatic ring is a common fragmentation pathway for dimethyl-substituted compounds.

The fragmentation pattern serves as a structural fingerprint that can be compared against libraries or used for de novo identification.

## Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present.[8]

- N-H Stretch: A characteristic absorption in the IR spectrum for the primary amine appears between 3300-3500  $\text{cm}^{-1}$ .
- C-H Stretches: Aromatic C-H stretches are observed just above 3000  $\text{cm}^{-1}$ , while the aliphatic C-H stretches of the cyclopropyl and methyl groups appear just below 3000  $\text{cm}^{-1}$ .
- Cyclopropane Ring Modes: The cyclopropane ring has characteristic "breathing" and deformation modes, often found in the fingerprint region (1000-1250  $\text{cm}^{-1}$ ).[9]
- Aromatic Ring Vibrations: C=C stretching vibrations within the phenyl ring appear in the 1450-1600  $\text{cm}^{-1}$  region.

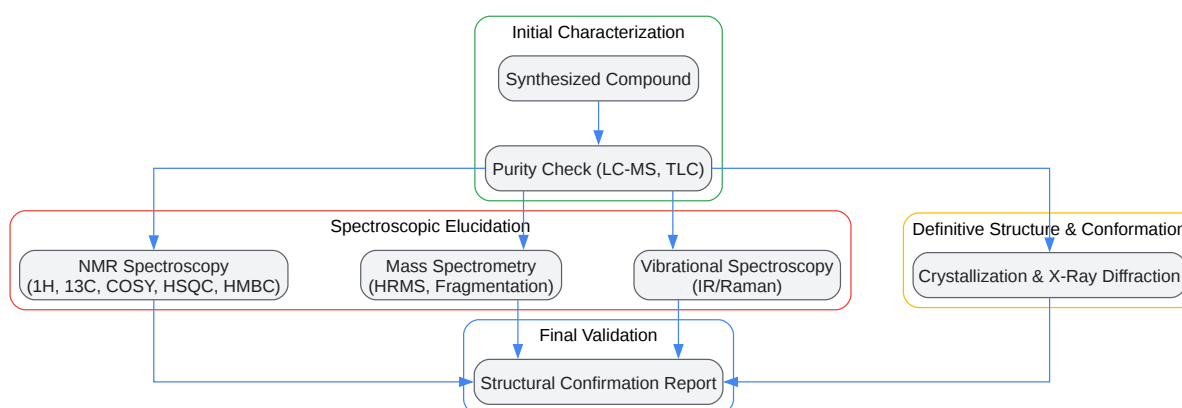
## Single-Crystal X-Ray Crystallography

For compounds that can be crystallized, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state.[10] This technique is the gold standard for confirming stereochemistry and determining precise geometric parameters.

- Key Structural Parameters:
  - Bond Lengths and Angles: Provides precise measurements that can reveal the effects of ring strain and substituent effects.
  - Dihedral Angle: The most critical parameter obtained is the dihedral angle between the plane of the phenyl ring and the plane of the cyclopropyl ring. This value provides a quantitative measure of the molecule's ground-state conformation, which is dictated by the steric clash with the 2-methyl group.[11][12]
  - Intermolecular Interactions: Analysis of the crystal packing reveals hydrogen bonding and other non-covalent interactions that stabilize the solid-state structure.

## Integrated Analytical Workflow

A robust structural analysis follows a logical progression, with each technique providing complementary information.



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Caption: Integrated workflow for structural analysis.

This workflow ensures that data from multiple orthogonal techniques are used to build a comprehensive and self-validating structural dossier for the target molecule.

## Experimental Protocols

### Protocol: NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh approximately 5-10 mg of the 2,4-dimethylphenyl substituted cyclopropylamine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>)

or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition:
  - Acquire a standard <sup>1</sup>H NMR spectrum.
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Acquire 2D spectra: gCOSY, zTOCSY, gHSQCAD, and gHMBCAD. Use standard instrument parameters, ensuring sufficient scans for a good signal-to-noise ratio.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
- Analysis: Calibrate the <sup>1</sup>H spectrum to the TMS signal. Assign all proton and carbon signals by systematically interpreting the 1D and 2D spectra, starting with the most distinct signals (e.g., methyl groups) and using correlation data to build out the full structure.

## Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Setup:
  - GC: Use a standard non-polar column (e.g., DB-5ms). Set a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 280°C) to ensure elution of the compound.
  - MS: Operate in Electron Ionization (EI) mode at 70 eV. Set the mass analyzer to scan a suitable range (e.g., m/z 40-500).
- Injection: Inject 1 µL of the prepared sample into the GC.

- **Data Analysis:** Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with predicted pathways.

## Protocol: Single-Crystal X-Ray Diffraction

- **Crystal Growth:** Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, or by vapor diffusion of an anti-solvent into a concentrated solution of the compound.
- **Crystal Mounting:** Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.
- **Data Collection:** Place the mounted crystal in the cold stream (typically 100 K) of the diffractometer. Collect a full sphere of diffraction data using Mo K $\alpha$  or Cu K $\alpha$  radiation.
- **Structure Solution and Refinement:**
  - Process the raw diffraction data to obtain integrated intensities.
  - Solve the structure using direct methods or Patterson methods to locate the positions of the atoms.
  - Refine the structural model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.
- **Data Validation:** Analyze the final refined structure for geometric reasonability and validate it using software tools like PLATON/checkCIF. Deposit the final structure in a crystallographic database (e.g., CCDC).

## Conclusion

The structural analysis of 2,4-dimethylphenyl substituted cyclopropylamines is a critical component of modern drug discovery and development. A comprehensive characterization requires the intelligent application of a suite of analytical techniques. NMR spectroscopy provides the primary solution-state structure and connectivity, mass spectrometry confirms the

molecular weight and provides fragmentation data for identity confirmation, and vibrational spectroscopy verifies the presence of key functional groups. For ultimate certainty, single-crystal X-ray crystallography delivers an unambiguous, high-resolution view of the molecule's three-dimensional architecture in the solid state. By following the integrated workflow and rigorous protocols outlined in this guide, researchers can confidently and accurately elucidate the structures of these valuable chemical entities, paving the way for a deeper understanding of their biological function.

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